

CCT196969 in vitro cell viability assay protocol

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Compound Focus: Cct196969

CAS No.: 1163719-56-9

Cat. No.: S548105

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Compound Profile: CCT196969

CCT196969 is an orally bioavailable small molecule inhibitor with a unique dual-targeting profile. It functions as a **pan-RAF inhibitor** (targeting B-Raf, BRafV600E, and CRAF) and also inhibits **SRC family kinases (SFK)** [1] [2]. This dual mechanism provides advantages over specific BRAF inhibitors, particularly in overcoming therapeutic resistance.

Key Biochemical IC50 Values:

Target	IC50 (μ M)
CRAF	0.01
BRafV600E	0.04
LCK	0.02
SRC	0.03
B-Raf	0.1

Efficacy in Preclinical Models

Melanoma Brain Metastasis (MBM) Models

CCT196969 demonstrates potent activity against melanoma brain metastasis cell lines, with viability IC50 values in the low micromolar range across multiple cell lines [3] [4]:

Table: CCT196969 Viability IC50 in MBM Cell Lines

Cell Line	Genetic Profile	IC50 (μ M)	Assay Type
H1	BRAFV600E	0.18-2.6*	MTS assay
H2	BRAFV600E	0.18-2.6*	MTS assay
H3	BRAFL577F, NRASQ61H, EGFR	0.18-2.6*	MTS assay
H6	BRAFV600E	0.18-2.6*	MTS assay
H10	BRAFV600E	0.18-2.6*	MTS assay
Wm3248	BRAFV600E	0.18-2.6*	MTS assay

*Reported as range across all cell lines [3] [4]

Activity in Resistant Models

A significant finding is that **CCT196969** effectively inhibits viability in **BRAF inhibitor-resistant metastatic melanoma cell lines**, suggesting potential as a second-line treatment option for patients who have developed resistance to first-generation BRAF inhibitors [3] [4].

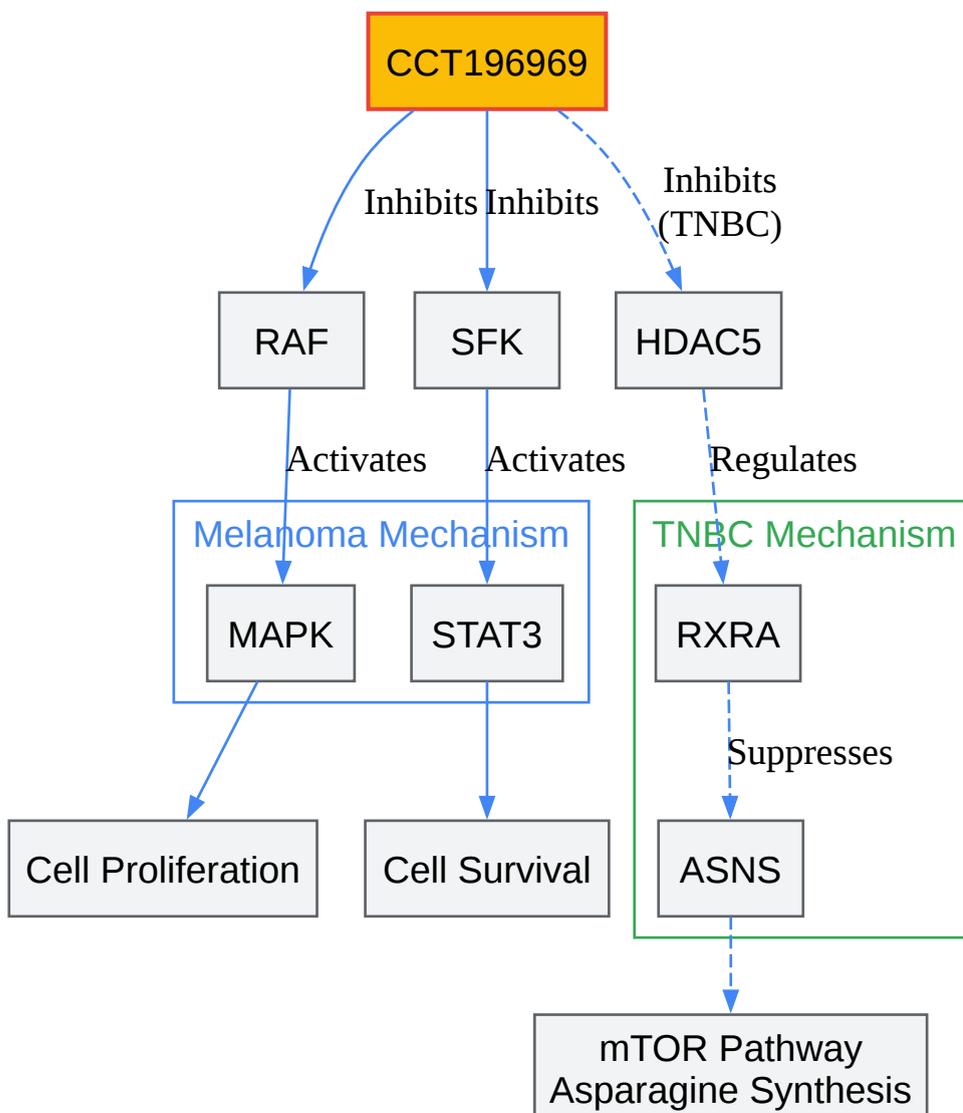
Triple-Negative Breast Cancer (TNBC) Models

Recent research has expanded the potential applications of **CCT196969** to TNBC, where it inhibits proliferation, invasion, and migration both in vitro and in vivo. Interestingly, in TNBC models, the

mechanism appears to involve targeting the **HDAC5/RXRA/ASNS** axis rather than its canonical RAF/SFK targets [5] [6].

Mechanism of Action

The therapeutic effects of **CCT196969** involve multi-pathway inhibition:



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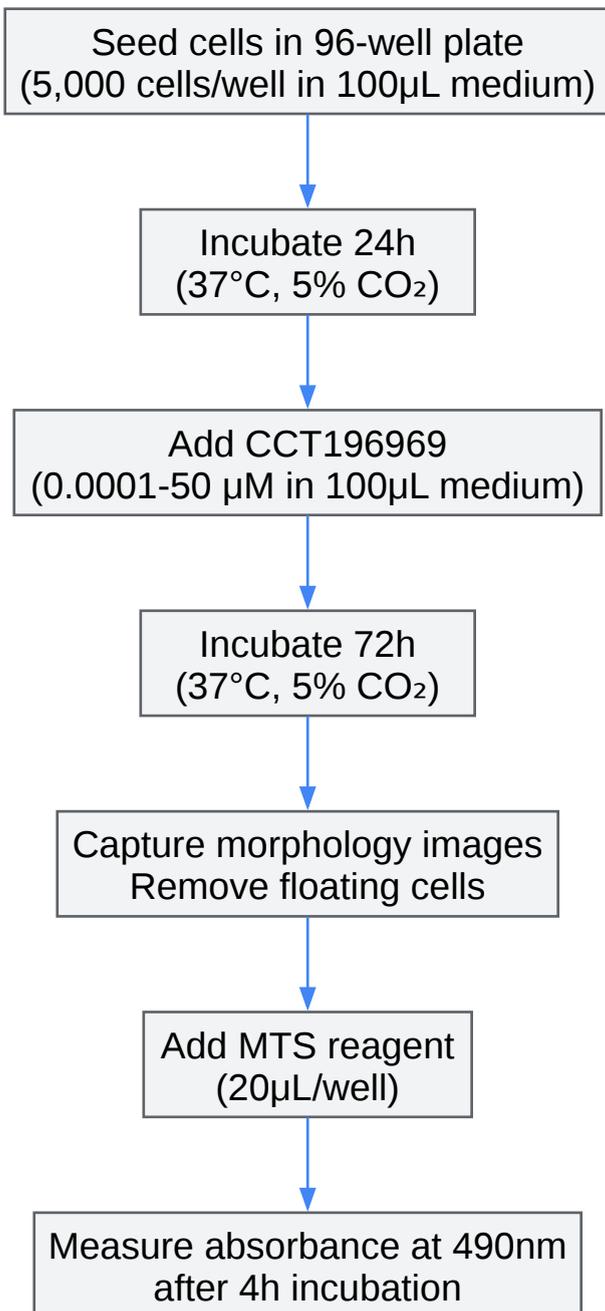
Western blot analysis in MBM cell lines shows that **CCT196969** treatment decreases expression of **p-ERK, p-MEK, p-STAT3, and STAT3**, confirming effective pathway inhibition [3] [4].

Detailed Experimental Protocols

Monolayer Cell Viability Assay (MTS)

This protocol is adapted from the methodology used to test **CCT196969** in melanoma brain metastasis cell lines [3] [4].

Workflow:



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Key Parameters:

- **Cell Density:** 5×10^3 cells/well in 96-well plates
- **Drug Treatment:** After 24-hour attachment
- **Concentration Range:** 0.0001-50 µM (serial dilutions)
- **Incubation Period:** 72 hours
- **Viability Detection:** CellTiter 96 AQueous One Solution (MTS)
- **Measurement:** Absorbance at 490nm after 4-hour MTS incubation

Tumor Sphere Viability Assay

For 3-dimensional growth models, the following protocol is recommended [3] [4]:

Materials:

- Base agar: 0.6% Noble Agar in growth medium
- Soft agar top layer: Low melting point agarose mixed with growth medium
- Detection reagent: Resazurin (0.1 mg/mL)

Procedure:

- **Base Layer Preparation:** Plate 50µL of 0.6% agar solution into 96-well plates and allow to solidify
- **Cell Preparation:** Trypsinize, count, and prepare suspension of 8×10^4 cells/mL in pre-warmed growth medium
- **Top Layer Formation:** Mix cell suspension with equal parts soft agar, plate 50µL/well (2×10^3 cells/well) on top of base agar
- **Solidification:** Refrigerate plates for 30 minutes
- **Drug Treatment:** Add 100µL growth medium containing **CCT196969** (0.01-1 µM)
- **Incubation:** Maintain for 10 days under standard conditions
- **Viability Assessment:** Add resazurin (20µL/well), incubate 4 hours, measure fluorescence at 560/590nm

Critical Experimental Considerations

Cell Line Selection

- **Melanoma models:** Use BRAF-mutant (V600E) cell lines (WM266.4, H1, H2, H6, H10) or NRAS-mutant lines (H3) for resistance studies [3] [4] [1]
- **TNBC models:** Use established triple-negative breast cancer cell lines for HDAC5/RXRA/ASNS pathway investigations [5] [6]

Assay Optimization Tips

- **DMSO Concentration:** Maintain consistent DMSO concentrations across all treatments (typically $\leq 0.1\%$)
- **Cell Density Optimization:** Perform preliminary titration for each cell line

- **Incubation Time:** Adjust MTS incubation based on metabolic activity (2-4 hours)
- **Controls Include:** Vehicle-only controls, positive cytotoxicity controls, and blank wells (medium + reagents only)

Data Analysis

- Calculate IC50 values using non-linear regression in GraphPad Prism or equivalent software
- Normalize data to vehicle-treated controls
- Perform statistical analysis with appropriate replicates (minimum n=3)

Conclusion and Research Applications

CCT196969 represents a promising therapeutic candidate, particularly for resistant melanomas and molecularly defined solid tumors. Its dual targeting of RAF and SFK pathways, combined with recently identified activity in TNBC through HDAC5 inhibition, makes it a valuable tool for investigating combination therapies and overcoming treatment resistance.

The protocols outlined above provide robust methodologies for evaluating **CCT196969** efficacy in various cancer models, with particular relevance for researchers investigating MAPK pathway inhibition, treatment resistance mechanisms, and brain metastasis models.

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